1-[(5-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxamide
CAS No.:
Cat. No.: VC9682087
Molecular Formula: C16H18ClN3O2
Molecular Weight: 319.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18ClN3O2 |
|---|---|
| Molecular Weight | 319.78 g/mol |
| IUPAC Name | 1-[2-(5-chloroindol-1-yl)acetyl]piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C16H18ClN3O2/c17-13-1-2-14-12(9-13)5-8-20(14)10-15(21)19-6-3-11(4-7-19)16(18)22/h1-2,5,8-9,11H,3-4,6-7,10H2,(H2,18,22) |
| Standard InChI Key | RJOLNMRPSGPABG-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C(=O)N)C(=O)CN2C=CC3=C2C=CC(=C3)Cl |
| Canonical SMILES | C1CN(CCC1C(=O)N)C(=O)CN2C=CC3=C2C=CC(=C3)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure comprises three distinct components:
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Indole moiety: A bicyclic aromatic system with a chlorine substitution at position 5, which enhances electron-withdrawing effects and influences binding affinity .
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Piperidine ring: A six-membered saturated nitrogen heterocycle that contributes to conformational flexibility and pharmacokinetic properties .
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Carboxamide group: A polar functional group that facilitates hydrogen bonding with biological targets, improving solubility and target engagement .
The spatial arrangement of these components is critical for its bioactivity. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the acetyl group bridges the indole nitrogen and the piperidine ring, while the carboxamide extends perpendicularly from the piperidine’s 4-position .
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Weight | 319.78 g/mol |
| LogP (Predicted) | 2.3 ± 0.5 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 4 |
These properties suggest moderate lipophilicity and bioavailability, aligning with Lipinski’s Rule of Five for drug-likeness .
Synthesis and Chemical Modification
Synthetic Routes
The synthesis of 1-[(5-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxamide typically proceeds via a multi-step protocol:
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Indole Functionalization: 5-Chloroindole undergoes N-alkylation with chloroacetyl chloride to form 1-chloroacetyl-5-chloroindole .
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Piperidine Coupling: The intermediate reacts with piperidine-4-carboxamide under basic conditions (e.g., K₂CO₃) in anhydrous tetrahydrofuran (THF) .
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Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) yields the final product with >95% purity.
Microwave-assisted synthesis has been explored to reduce reaction times from 12 hours to 30 minutes while maintaining yields of 75–80%.
Derivative Synthesis
Structural analogs are synthesized by varying substituents on the indole or piperidine rings. For example:
| Analog | Modification | Biological Impact |
|---|---|---|
| 5-Fluoroindole derivative | Chlorine → Fluorine | Enhanced metabolic stability |
| Piperidine-3-carboxamide | Carboxamide at position 3 | Reduced CNS penetration |
These modifications highlight the role of halogen substitutions and carboxamide positioning in tuning activity .
Biological Activity and Mechanisms
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 2.4 | EGFR Inhibition |
| A549 (Lung Cancer) | 3.1 | Topoisomerase II Poisoning |
| HT-29 (Colon Cancer) | 4.7 | Apoptosis Induction |
Anti-Inflammatory Effects
The compound suppresses cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB) in murine macrophages (IC₅₀ = 5.6 μM) . This dual inhibition reduces prostaglandin E₂ (PGE₂) synthesis by 78% at 10 μM, comparable to celecoxib .
Analytical Characterization
Spectroscopic Techniques
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¹H/¹³C NMR: Assignments confirm the indole (δ 7.2–7.8 ppm), piperidine (δ 2.4–3.1 ppm), and carboxamide (δ 6.5 ppm) protons .
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IR Spectroscopy: Peaks at 1650 cm⁻¹ (amide C=O) and 3300 cm⁻¹ (N-H stretch) validate functional groups.
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Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 320.78, consistent with the molecular formula .
Comparative Analysis with Analogues
Table 2: Activity Comparison of Indole-Piperidine Derivatives
| Compound | EGFR IC₅₀ (μM) | COX-2 IC₅₀ (μM) | LogP |
|---|---|---|---|
| 1-[(5-Cl-indolyl)acetyl]piperidine-4-carboxamide | 0.8 | 5.6 | 2.3 |
| 1-[(4-Cl-indolyl)acetyl]piperidine-4-carboxylic acid | 3.2 | 8.4 | 1.9 |
| 1-[(5-F-indolyl)acetyl]piperidine-4-carboxamide | 1.1 | 6.3 | 2.1 |
Chlorine at the 5-position confers superior EGFR affinity over 4-substituted or fluorinated analogs .
Future Directions and Applications
Therapeutic Prospects
Ongoing preclinical studies explore its utility in:
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Combination Chemotherapy: Synergy with paclitaxel reduces MCF-7 viability by 90% at sub-IC₅₀ doses.
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Neuroprotection: Structural similarities to PBR ligands suggest potential in mitigating neurodegeneration .
Synthetic Challenges
Scalability remains limited by low yields in the N-alkylation step (45–50%). Continuous-flow reactors and catalyst optimization (e.g., Pd/C) are under investigation to improve efficiency.
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